molecular formula C20H25ClN6O B5313318 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5313318
M. Wt: 400.9 g/mol
InChI Key: HHZLGKUYCOFUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that are essential for cancer cell growth and survival. TAK-659 has also been shown to inhibit other kinases, including ITK and Tec, which are involved in T-cell signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In preclinical studies, TAK-659 has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy. TAK-659 has favorable pharmacokinetics, with good oral bioavailability and a long half-life, making it a promising drug candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects. TAK-659 also has good pharmacokinetic properties, which allow for convenient dosing in preclinical studies. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anticancer agents to enhance its efficacy. Another potential direction is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in clinical trials, and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-methylpiperazine and 2,4,6-trichloropyrimidine to yield TAK-659. The synthesis of TAK-659 has been optimized to improve yield and purity, making it a viable drug candidate for further development.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, TAK-659 has shown efficacy in hematological malignancies such as B-cell lymphomas and chronic lymphocytic leukemia. TAK-659 has also been shown to inhibit the growth of solid tumors, including lung and breast cancer.

properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O/c1-24-5-7-25(8-6-24)18-14-19(23-15-22-18)26-9-11-27(12-10-26)20(28)16-3-2-4-17(21)13-16/h2-4,13-15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZLGKUYCOFUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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